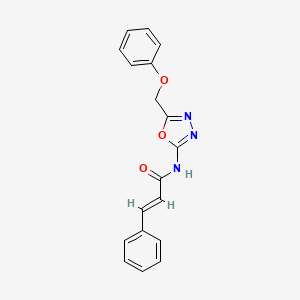

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-16(12-11-14-7-3-1-4-8-14)19-18-21-20-17(24-18)13-23-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKDQQAVLLLJBJ-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves a multi-step process. One common method starts with the preparation of the 1,3,4-oxadiazole ring. This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The phenoxymethyl group is introduced through nucleophilic substitution reactions, where phenol derivatives react with suitable electrophiles.

The cinnamamide moiety is then attached via amide bond formation, which can be accomplished using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent side reactions and degradation of the product.

Industrial Production Methods

For industrial-scale production, continuous-flow microreactors have been employed to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversion rates and product purity. Enzymatic catalysis using immobilized lipases has also been explored as a green chemistry approach to synthesize cinnamamide derivatives, offering advantages in terms of selectivity and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the cinnamamide moiety to its corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles like amines or thiols replace the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Hydroxylated derivatives or oxides.

Reduction: Amines.

Substitution: Substituted derivatives with various functional groups replacing the phenoxy group.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

Biology: Investigated for its antimicrobial and anticancer properties.

Medicine: Potential use as a therapeutic agent for treating infections and cancer.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The biological activity of N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide is attributed to its ability to interact with specific molecular targets and pathways. The compound has been shown to inhibit the growth of microbial cells by disrupting their cell membranes and interfering with essential enzymatic processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting key signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

N-(5-(Phenoxymethyl)-1,3,4-Oxadiazol-2-yl)Benzamide ()

- Structure : Replaces the cinnamamide group with a benzamide.

- Molecular Formula : C₁₆H₁₃N₃O₃ (MW: 295.29 g/mol).

4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-N-(3-Quinoxalin-2-ylphenyl)Benzamide ()

- Structure: Incorporates a quinoxaline-substituted phenyl group and a benzamide.

- Key Differences: The quinoxaline moiety introduces a bicyclic aromatic system, enhancing π-π stacking interactions. This structural feature may improve binding affinity in biological targets compared to the simpler phenoxymethyl group in the target compound.

Analogues with Thio/Sulfur-Containing Groups

Thiazolidinone Derivatives ()

- Structure: Features a thioxo-oxadiazole core linked to thiazolidinone and aryl groups.

- In contrast, the target compound’s oxygen-based phenoxymethyl group may prioritize different biological interactions.

2-(5-(Pyridin-4-yl)-1,3,4-Oxadiazol-2-ylthio)-N-Substituted Acetamides ()

- Structure : Includes a pyridinyl group and a thioether linkage.

- Key Differences: The thioether bridge improves metabolic stability and lipophilicity, which could influence pharmacokinetics compared to the target compound’s ether-based phenoxymethyl substituent.

Analogues with Heterocyclic Extensions

Succinimide-Substituted Oxadiazoles ()

- Structure : Combines oxadiazole with succinimide rings.

- Key Differences : The succinimide group introduces a cyclic imide, which may confer distinct solubility and reactivity profiles. Such derivatives are often explored for CNS activity, whereas the cinnamamide group in the target compound may favor anticancer or anti-inflammatory applications.

Phenothiazine-Linked Oxadiazoles ()

- Structure: Integrates a phenothiazine moiety via a thiadiazole linker.

- Key Differences: The phenothiazine group is associated with antipsychotic activity, suggesting divergent therapeutic applications compared to the target compound’s cinnamamide-based structure.

Table 1: Key Properties of Selected Analogues

Biological Activity

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps including the formation of the oxadiazole ring and subsequent coupling with cinnamic acid derivatives. The synthetic route typically utilizes various reagents and solvents with purification confirmed through techniques such as TLC and NMR spectroscopy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The antibacterial efficacy was tested at a concentration of 100 μg/mL, with results compared to a standard antibiotic (streptomycin).

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Streptomycin | E. coli | 22 |

| Streptomycin | S. aureus | 25 |

The data suggests that certain derivatives of this compound possess comparable or superior antibacterial properties compared to traditional antibiotics .

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results demonstrated that some derivatives exhibited notable scavenging activity.

| Compound | % Inhibition at 100 µM (Mean ± SD) |

|---|---|

| This compound | 65 ± 5 |

| 4-hydroxy derivative | 80 ± 4 |

| Ascorbic Acid (Control) | 85 ± 3 |

These findings indicate that the compound can effectively neutralize free radicals, suggesting potential applications in oxidative stress-related conditions .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound is crucial for evaluating its bioavailability and therapeutic efficacy. Key findings include:

| Property | Value |

|---|---|

| % Absorption | 65% - 90% |

| Caco2 Cell Permeability | Moderate |

| Plasma Protein Binding | High |

| Blood-Brain Barrier Penetration | Yes |

These properties suggest that the compound has favorable characteristics for oral bioavailability and potential CNS activity .

Case Studies

In a recent study evaluating the cytotoxic effects against HepG2 liver cancer cells using the MTT assay, this compound demonstrated promising antiproliferative activity.

Cytotoxicity Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 53.20 |

| Staurosporine (Control) | 10.00 |

The results indicate that the compound can induce apoptosis in cancer cells through mechanisms involving the regulation of apoptotic markers such as p53 and Bcl2 .

Q & A

Q. What are the established synthetic routes for N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)cinnamamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides with acid chlorides or carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ or H₂SO₄ as catalysts) .

- Step 2 : Functionalization of the oxadiazole core with phenoxymethyl and cinnamamide groups via nucleophilic substitution or coupling reactions (e.g., using DCC/DMAP for amide bond formation) .

- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification methods (column chromatography or recrystallization) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., oxadiazole ring protons at δ 8.1–8.5 ppm) and carbon connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₉H₁₈N₄O₃S) .

- HPLC : For purity assessment (>95% purity threshold) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its activity?

- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Tyrosinase or COX-2 inhibition assays using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological efficacy?

- Substituent Variation : Synthesize analogs with modified phenoxymethyl (e.g., halogenated or nitro-substituted) or cinnamamide groups (e.g., α,β-unsaturated ketone vs. ester) .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical substituents. For example, electron-withdrawing groups on the phenyl ring enhance anticancer activity .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or tubulin) .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability), metabolic stability (microsomal assays), and plasma protein binding .

- Toxicology Studies : Acute toxicity (LD₅₀ in rodents) and histopathological analysis to rule off-target effects .

- Formulation Optimization : Use nanoemulsions or liposomes to improve solubility and target delivery .

Q. What mechanistic studies are needed to elucidate its mode of action in cancer cells?

- Apoptosis Assays : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

- Cell Cycle Analysis : PI staining and Western blotting for cyclin-dependent kinase (CDK) inhibitors .

- Target Identification : Pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries .

Critical Research Gaps and Future Directions

- Metabolic Pathways : Investigate CYP450-mediated metabolism using liver microsomes .

- Resistance Mechanisms : Long-term exposure assays to identify mutations in target proteins .

- Synergistic Combinations : Screen with standard chemotherapeutics (e.g., doxorubicin) to assess additive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.